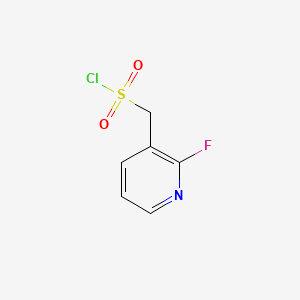
(2-Fluoropyridin-3-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoropyridin-3-yl)methanesulfonyl chloride is a chemical compound with significant importance in various fields of scientific research. It is a derivative of pyridine, where a fluorine atom is substituted at the second position and a methanesulfonyl chloride group is attached to the third position of the pyridine ring. This compound is known for its reactivity and utility in organic synthesis, particularly in the formation of sulfonamides and other derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of Selectfluor® as a fluorinating agent to introduce the fluorine atom into the pyridine ring . The subsequent step involves the reaction of the fluorinated pyridine with methanesulfonyl chloride under controlled conditions to yield the desired compound.
Industrial Production Methods: Industrial production of (2-Fluoropyridin-3-yl)methanesulfonyl chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: (2-Fluoropyridin-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions include sulfonamides, sulfones, and various substituted pyridine derivatives.
Scientific Research Applications
(2-Fluoropyridin-3-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the development of biologically active molecules and enzyme inhibitors.
Medicine: It plays a role in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Fluoropyridin-3-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic transformations to form new chemical bonds and functional groups.
Comparison with Similar Compounds
(5-Bromo-2-fluoropyridin-3-yl)methanesulfonyl chloride: Similar in structure but with a bromine atom at the fifth position.
(5-Fluoropyridin-3-yl)methanesulfonyl chloride: Similar but with the fluorine atom at the fifth position.
Uniqueness: (2-Fluoropyridin-3-yl)methanesulfonyl chloride is unique due to the specific positioning of the fluorine atom and the methanesulfonyl chloride group, which imparts distinct reactivity and properties compared to its analogs. This unique structure allows for selective reactions and applications in various fields of research.
Properties
Molecular Formula |
C6H5ClFNO2S |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
(2-fluoropyridin-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H5ClFNO2S/c7-12(10,11)4-5-2-1-3-9-6(5)8/h1-3H,4H2 |
InChI Key |
DXSCPLHAUQLJAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)F)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















